Dual IDO1/TDO Inhibition Profile with 7.4-Fold Selectivity for TDO
7-Methyl-4-methoxy isatin demonstrates a distinct dual-inhibition profile against the two main gatekeepers of the kynurenine pathway. It inhibits TDO with an IC50 of 167 nM, which is 7.4-fold more potent than its inhibition of IDO1 (IC50 = 1,240 nM) [1]. This is in contrast to unsubstituted isatin, which is not reported as a potent inhibitor of either enzyme, and represents a class-level differentiation where halogenated isatin derivatives have been shown to increase TDO inhibition potency by up to 12-fold [2].
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | TDO IC50 = 167 nM; IDO1 IC50 = 1,240 nM |
| Comparator Or Baseline | Unsubstituted isatin (no significant TDO/IDO1 inhibition in reported literature); Class-level baseline for halogenated isatins (12-fold TDO inhibition increase) [2] |
| Quantified Difference | TDO:IDO1 selectivity ratio = 7.4-fold for the target compound. This is a specific property of the 4,7-disubstituted scaffold, contrasting with the lack of dual activity in the parent isatin. |
| Conditions | Recombinant human IDO1 expressed in E. coli, measured by fluorescence assay after 1 hr incubation; Recombinant human TDO expressed in E. coli, measured by fluorescence assay after 1 hr incubation [1]. |
Why This Matters
This allows a researcher to probe TDO-dominant effects with a single chemical probe, essential for dissecting the complementary roles of IDO1 and TDO in tumoral immune suppression.
- [1] BindingDB. BDBM50127158 (CHEMBL3628593): Affinity Data for IDO1 (IC50: 1.24E+3 nM) and TDO (IC50: 167 nM). View Source
- [2] Pantouris, G., Loudon-Griffiths, J., & Mowat, C. G. (2016). Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 70-78. View Source
